molecular formula C9H10ClN3O3 B11994871 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea CAS No. 13908-41-3

1-(2-Chloroethyl)-3-(3-nitrophenyl)urea

Cat. No.: B11994871
CAS No.: 13908-41-3
M. Wt: 243.65 g/mol
InChI Key: IZXPMGXAUUALNM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a chloroethyl group and a nitrophenyl group attached to a urea backbone

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea typically involves the reaction of 2-chloroethylamine with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The general synthetic route can be summarized as follows:

    Reaction of 2-chloroethylamine with 3-nitrophenyl isocyanate: This step involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas and a catalyst.

    Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-3-(3-nitrophenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers explore its potential as a biochemical tool for studying cellular processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The nitrophenyl group may participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(3-nitrophenyl)urea can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-(4-nitrophenyl)urea: This compound has a similar structure but with the nitro group in the para position, which may influence its reactivity and applications.

    1-(2-Bromoethyl)-3-(3-nitrophenyl)urea: The presence of a bromoethyl group instead of a chloroethyl group can lead to differences in reactivity and chemical behavior.

    1-(2-Chloroethyl)-3-(3-aminophenyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c10-4-5-11-9(14)12-7-2-1-3-8(6-7)13(15)16/h1-3,6H,4-5H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPMGXAUUALNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293258
Record name 1-(2-chloroethyl)-3-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-41-3
Record name NSC88109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloroethyl)-3-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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